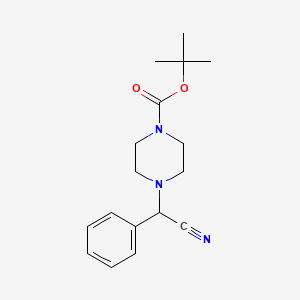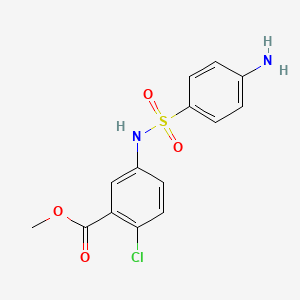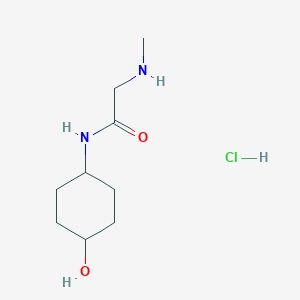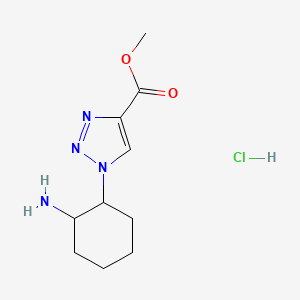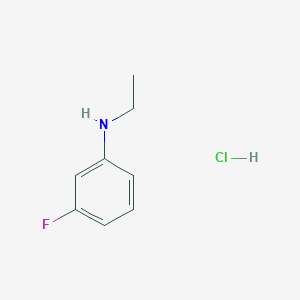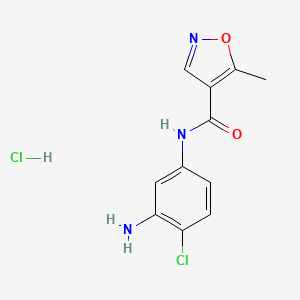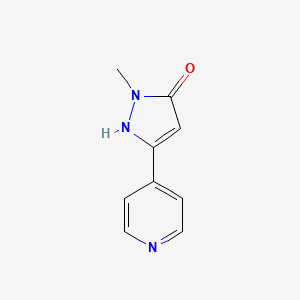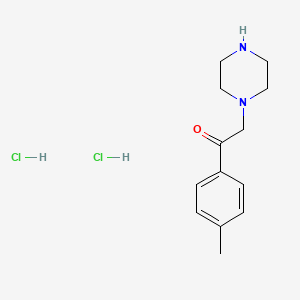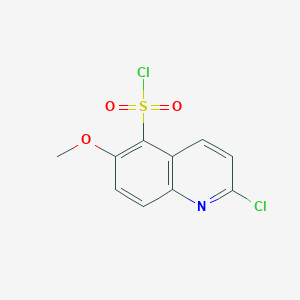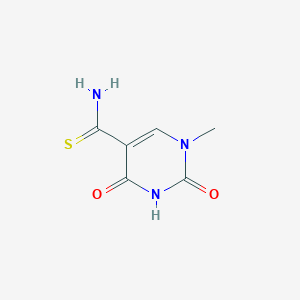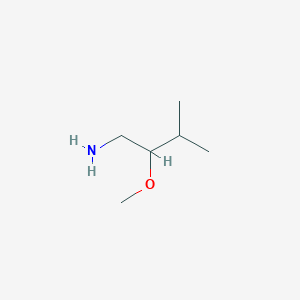
2-Methoxy-3-methylbutan-1-amine
Overview
Description
2-Methoxy-3-methylbutan-1-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of 2-Methoxy-3-methylbutan-1-amine is traditionally challenging . It is often used as a building block in organic synthesis and medicinal chemistry .Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-methylbutan-1-amine can be represented by the InChI code: 1S/C6H15NO/c1-5(2)6(4-7)8-3/h5-6H,4,7H2,1-3H3 .Physical And Chemical Properties Analysis
2-Methoxy-3-methylbutan-1-amine is a liquid at room temperature . The molecular weight of 2-Methoxy-3-methylbutan-1-amine is 117.19 .Scientific Research Applications
Catalytic Amination
- The amination of alcohols, such as 1-methoxy-2-propanol, using ammonia over nickel-on-silica catalysts is a significant application. This process achieves high selectivity for the main product, 2-amino-1-methoxypropane, with other by-products also identified (Bassili & Baiker, 1990).
Kinetics and Products of OH Radical Reactions
- The reaction kinetics and products of 3-methoxy-3-methyl-1-butanol with OH radicals were studied, identifying several compounds such as acetone, methyl acetate, and glycolaldehyde, and establishing the compound's short lifetime against OH radicals (Aschmann, Arey, & Atkinson, 2011).
Liquid-Liquid Equilibrium Measurements
- Studies on liquid-liquid equilibrium for mixtures involving 2-methoxy-2-methylbutane and other components like furfural, acetic acid, and water have been conducted. These studies are crucial for assessing solvent suitability in industrial applications (Männistö et al., 2016).
Synthesis of Potential Analgesics
- A new synthetic approach for potential analgesics, specifically targeting the opioidic compound (−)-(2R,3R)-[3-(3-methoxy-phenyl)-2-methyl-pentyl]-dimethyl-amin hydrochloride, has been developed using Pd-containing Amberlyst-15 (Wissler et al., 2007).
Reaction Equilibria in Synthesis
- The equilibrium constants for the synthesis of 2-methoxy-2-methylbutane (TAME) were measured, providing valuable data for industrial processes involving the production of tertiary ethers as octane-enhancing components in gasoline (Rihko, Linnekoski, & Krause, 1994).
Safety And Hazards
2-Methoxy-3-methylbutan-1-amine is associated with several hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H226, H302, and H314 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, washing contaminated skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
2-methoxy-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(4-7)8-3/h5-6H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBDGFSVVFALPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-methylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B1419399.png)
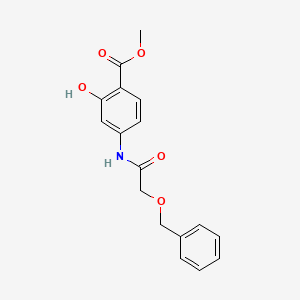
![trans (+/-) [4-(Trifluoromethyl)pyrrolidine]-1,3-dicarboxylic acid 1-tert-butyl ester](/img/structure/B1419401.png)
